molecular formula C18H22N4O2 B2830406 N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide CAS No. 2034210-06-3

N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2830406
CAS No.: 2034210-06-3
M. Wt: 326.4
InChI Key: PRIHZDGGXUMXOH-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using a phenylpropyl halide and the pyrrolidine intermediate.

    Introduction of the Pyridazin-3-yloxy Moiety: The pyridazin-3-yloxy group can be attached through an etherification reaction involving a pyridazin-3-ol and the pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide: shares structural similarities with other pyrrolidine and pyridazine derivatives.

    This compound: can be compared to compounds like pyrrolidine-1-carboxamide and pyridazin-3-yloxy derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-phenylpropyl)-3-pyridazin-3-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(19-11-4-8-15-6-2-1-3-7-15)22-13-10-16(14-22)24-17-9-5-12-20-21-17/h1-3,5-7,9,12,16H,4,8,10-11,13-14H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIHZDGGXUMXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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